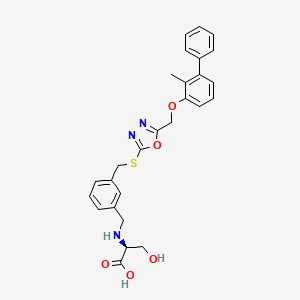

LP23

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H27N3O5S |

|---|---|

Molecular Weight |

505.6 g/mol |

IUPAC Name |

(2S)-3-hydroxy-2-[[3-[[5-[(2-methyl-3-phenylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]propanoic acid |

InChI |

InChI=1S/C27H27N3O5S/c1-18-22(21-9-3-2-4-10-21)11-6-12-24(18)34-16-25-29-30-27(35-25)36-17-20-8-5-7-19(13-20)14-28-23(15-31)26(32)33/h2-13,23,28,31H,14-17H2,1H3,(H,32,33)/t23-/m0/s1 |

InChI Key |

AAJMOHIHVOUUDE-QHCPKHFHSA-N |

Isomeric SMILES |

CC1=C(C=CC=C1OCC2=NN=C(O2)SCC3=CC=CC(=C3)CN[C@@H](CO)C(=O)O)C4=CC=CC=C4 |

Canonical SMILES |

CC1=C(C=CC=C1OCC2=NN=C(O2)SCC3=CC=CC(=C3)CNC(CO)C(=O)O)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of Ribosomal Protein L23: From Core Translational Machinery to a Key Regulator in Cellular Stress and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosomal Protein L23 (RPL23), a crucial component of the large 60S ribosomal subunit, has emerged as a pivotal player with functions extending far beyond its canonical role in protein synthesis. This technical guide provides a comprehensive overview of the core and extra-ribosomal functions of RPL23, with a particular focus on its intricate involvement in cellular signaling pathways, cancer biology, and drug resistance. Detailed experimental protocols for studying RPL23 are provided, alongside quantitative data and visual representations of its molecular interactions, to serve as a valuable resource for the scientific community.

Core Function: A Structural and Functional Component of the Ribosome

As a constituent of the 60S ribosomal subunit, RPL23 is fundamentally involved in the process of mRNA translation, the synthesis of proteins.[1][2][3] It is located at the peptide exit tunnel of the ribosome, a critical position that allows it to interact with nascent polypeptide chains.[4] In prokaryotes, its homolog, L23, serves as a docking site for the chaperone Trigger Factor, directly linking protein synthesis with protein folding.[4] In eukaryotes, RPL23 binds to 26S rRNA and is essential for the proper assembly and function of the ribosome.[1]

Extra-Ribosomal Functions: A Key Modulator of Critical Cellular Pathways

Beyond its role in translation, RPL23 possesses significant extra-ribosomal functions, primarily centered around the regulation of the p53 tumor suppressor pathway.

The RPL23-MDM2-p53 Signaling Axis

Under conditions of ribosomal stress, such as those induced by low doses of actinomycin D, RPL23 can translocate from the nucleolus and bind to the central acidic domain of Murine Double Minute 2 (MDM2), the primary E3 ubiquitin ligase for p53.[5][6] This interaction inhibits the E3 ligase activity of MDM2, preventing the ubiquitination and subsequent proteasomal degradation of p53.[5][7] The stabilization and activation of p53 lead to cell cycle arrest, apoptosis, or senescence, thereby acting as a crucial tumor suppression mechanism.[3][5] Interestingly, the cancer-derived MDM2 C305F mutation, which disrupts the binding of RPL11, does not affect the interaction with RPL23.[2][3]

The RPL23/Miz-1/c-Myc Regulatory Circuit

RPL23 is also a key player in a regulatory circuit involving the transcription factor Miz-1 and the oncoprotein c-Myc. RPL23 can negatively regulate the transactivation function of Miz-1.[8] Miz-1 is a transcriptional activator of cell cycle inhibitors such as p15Ink4b and p21Cip1.[8][9] By inhibiting Miz-1, elevated levels of RPL23 can lead to the downregulation of these inhibitors, promoting cell cycle progression.[8] Furthermore, c-Myc, a functional repressor of Miz-1, is often co-expressed with RPL23 in certain cancers.[9] Since the RPL23 gene is a target of c-Myc, this creates a feedback loop where c-Myc drives the expression of RPL23, which in turn suppresses the tumor-suppressive functions of Miz-1, leading to increased proliferation and resistance to apoptosis.[9]

Signaling Pathways Involving RPL23

The extra-ribosomal functions of RPL23 are integrated into broader cellular signaling networks, most notably in response to oncogenic stress.

The RAS-RPL23-MDM2-p53 Pathway

Oncogenic RAS signaling has been shown to induce the expression of RPL23 through both the MEK/ERK and PI3K/AKT pathways, in an mTOR-dependent manner.[3] This upregulation of RPL23 provides a crucial, ARF-independent mechanism for p53 activation in response to RAS-induced oncogenic stress.[3] The induced RPL23 binds to and inhibits MDM2, leading to the stabilization of p53 and subsequent tumor suppression.[3]

The RPL23/Miz-1/c-Myc Regulatory Feedback Loop

This pathway highlights the role of RPL23 in promoting cell proliferation and apoptosis resistance, particularly in certain hematological malignancies.

Role in Disease: Cancer and Drug Resistance

The aberrant expression of RPL23 is implicated in the pathogenesis of various cancers and contributes to therapeutic resistance.

Overexpression in Cancer

Increased expression of RPL23 has been observed in several cancers, including hepatocellular carcinoma, gastric cancer, and myelodysplastic syndromes (MDS).[10][11][12][13] In hepatocellular carcinoma, higher RPL23 levels are associated with advanced tumor grade, late cancer stage, and poorer overall survival.[13] In higher-risk MDS, RPL23 overexpression is linked to apoptosis resistance and predicts a poor prognosis.[9][14]

Contribution to Drug Resistance

Overexpression of RPL23 can promote multidrug resistance in cancer cells.[12] In gastric cancer cells, RPL23 confers resistance to vincristine, adriamycin, and 5-fluorouracil by suppressing drug-induced apoptosis.[12] This is achieved, in part, by increasing the expression of the anti-apoptotic protein Bcl-2 and enhancing the activity of the glutathione S-transferase (GST) drug-detoxifying system.[12] In epithelial ovarian carcinoma, high RPL23 expression is associated with cisplatin resistance, and knockdown of RPL23 can restore chemosensitivity by inhibiting the epithelial-mesenchymal transition (EMT).[10]

Quantitative Data Summary

The following tables summarize key quantitative findings related to RPL23 function.

Table 1: Effects of RPL23 Knockdown on Apoptosis and Cell Cycle

| Cell Line | Condition | Parameter | Result | p-value | Reference |

| SKM-1 | RPL23 Knockdown (72h) | Late-stage Apoptosis | 5.59 ± 0.36% (vs. 0.44 ± 0.04% in control) | < 0.001 | [15] |

| K562 | RPL23 Knockdown (72h) | Late-stage Apoptosis | 6.90 ± 0.87% (vs. 0.46 ± 0.08% in control) | < 0.001 | [15] |

| SKM-1 | RPL23 Knockdown (48h) | Early Apoptosis | 7.06 ± 0.29% (vs. 2.70 ± 0.47% in control) | 0.016 | [16] |

| K562 | RPL23 Knockdown (48h) | Early Apoptosis | 8.13 ± 0.43% (vs. 4.66 ± 0.49% in control) | 0.019 | [16] |

| SKM-1 | RPL23 Knockdown | G0/G1 Phase | Increased proportion of cells | - | [15][16] |

| K562 | RPL23 Knockdown | G0/G1 Phase | Increased proportion of cells | - | [15][16] |

| SKM-1 | RPL23 Knockdown | S Phase | Decreased proportion of cells | - | [15][16] |

| K562 | RPL23 Knockdown | S Phase | Decreased proportion of cells | - | [15][16] |

Table 2: RPL23 Expression and Correlation in Cancer

| Cancer Type | Comparison | Finding | p-value | Reference |

| Hepatocellular Carcinoma (HCC) | HCC vs. Normal Tissue | Increased RPL23 expression in HCC | < 0.05 | [13] |

| HCC | High vs. Low RPL23 | Higher RPL23 associated with advanced tumor grade and late stage | < 0.0001 | [13] |

| HCC | High vs. Low RPL23 | Higher RPL23 correlated with shorter overall survival (HR=1.6) | 0.0069 | [13] |

| Myelodysplastic Syndromes (MDS) | Higher-risk vs. Lower-risk | Increased RPL23 expression in higher-risk MDS | 0.004 | [14] |

| MDS (Higher-risk) | RPL23 Expression vs. Apoptosis | Inverse correlation (r = -0.672) | < 0.001 | [14] |

| Epithelial Ovarian Carcinoma (EOC) | Cisplatin Resistant vs. Sensitive | Higher RPL23 expression in resistant patients | < 0.05 | [10] |

Detailed Experimental Protocols

Co-Immunoprecipitation of RPL23 and MDM2

This protocol is adapted from methodologies used to demonstrate the in-cell interaction between RPL23 and MDM2.[5]

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect cells with expression vectors for Flag-tagged RPL23 and HA-tagged MDM2 using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Cell Lysis:

-

After 24-48 hours, wash cells with ice-cold PBS and lyse in NP40 Cell Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-Flag or anti-HA antibody (or control IgG) overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads 3-5 times with ice-cold lysis buffer.

-

Elute the protein complexes by boiling the beads in 2x SDS-PAGE sample buffer for 5-10 minutes.

-

-

Western Blot Analysis:

-

Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against HA (to detect MDM2) and Flag (to detect RPL23).

-

Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

-

Western Blot for RPL23 Expression

This is a general protocol for detecting RPL23 protein levels in cell lysates.[17][18][19][20]

-

Sample Preparation:

-

Prepare whole-cell lysates as described in the co-immunoprecipitation protocol (Step 2).

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-50 µg of protein per sample by boiling in SDS-PAGE sample buffer.

-

Load samples onto a 12% polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against RPL23 (at the manufacturer's recommended dilution) overnight at 4°C.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager or X-ray film.

-

Normalize RPL23 expression to a loading control such as GAPDH or β-actin.

-

Ribosome Profiling

This protocol provides a general workflow for ribosome profiling in mammalian cells to map ribosome positions on mRNA.[4][21][22][23]

-

Cell Treatment and Lysis:

-

Treat cells with cycloheximide (100 µg/mL) for 10 minutes to arrest translating ribosomes.

-

Harvest and lyse cells in a polysome lysis buffer.

-

-

Nuclease Digestion:

-

Treat the lysate with RNase I to digest mRNA not protected by ribosomes.

-

-

Ribosome Isolation:

-

Load the digested lysate onto a sucrose density gradient (e.g., 10-50%) and ultracentrifuge to separate monosomes from other cellular components.

-

-

RNA Extraction and Fragment Isolation:

-

Fractionate the gradient and collect the monosome peak.

-

Extract RNA from the monosome fraction using a method like Trizol extraction.

-

Isolate the ~30 nucleotide ribosome-protected fragments (RPFs) by denaturing polyacrylamide gel electrophoresis (PAGE).

-

-

Library Preparation and Sequencing:

-

Deplete ribosomal RNA (rRNA) from the RPFs.

-

Ligate 3' and 5' adapters to the RPFs.

-

Perform reverse transcription to generate cDNA.

-

Amplify the cDNA library by PCR.

-

Perform high-throughput sequencing of the library.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome or transcriptome to determine the density and position of ribosomes on each mRNA.

-

siRNA-Mediated Knockdown of RPL23

This protocol describes the transient knockdown of RPL23 expression using small interfering RNA (siRNA).[24][25][26]

-

Cell Seeding:

-

Seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.

-

-

siRNA Transfection:

-

Prepare two solutions in serum-free medium:

-

Solution A: Dilute the RPL23-specific siRNA duplex (and a non-targeting control siRNA) to the desired final concentration (e.g., 20-80 pmol).

-

Solution B: Dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.

-

-

Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

-

Cell Treatment:

-

Aspirate the growth medium from the cells and wash once with serum-free medium.

-

Add the siRNA-lipid complex mixture to the cells in fresh antibiotic-free normal growth medium.

-

-

Incubation and Analysis:

-

Incubate the cells for 24-72 hours.

-

Harvest the cells and assess the knockdown efficiency by measuring RPL23 mRNA levels (qRT-PCR) and protein levels (Western blot).

-

Perform downstream functional assays (e.g., apoptosis, cell cycle analysis).

-

Conclusion

Ribosomal protein L23 is a remarkable example of a multifunctional protein. While its role in the ribosome is indispensable for protein synthesis, its extra-ribosomal activities place it at the crossroads of cell growth, proliferation, and survival. The intricate involvement of RPL23 in the p53 and c-Myc pathways underscores its importance in cancer biology and its potential as a therapeutic target. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research into the complex and critical functions of RPL23. A deeper understanding of its regulatory mechanisms will undoubtedly open new avenues for the development of novel cancer therapies and strategies to overcome drug resistance.

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. Hydrophilic Residues Are Crucial for Ribosomal Protein L11 (RPL11) Interaction with Zinc Finger Domain of MDM2 and p53 Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribosomal Protein L23 Activates p53 by Inhibiting MDM2 Function in Response to Ribosomal Perturbation but Not to Translation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RP–MDM2–p53 Pathway: Linking Ribosomal Biogenesis and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling to p53: ribosomal proteins find their way - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ribosomal protein L23 negatively regulates cellular apoptosis via the RPL23/Miz-1/c-Myc circuit in higher-risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting RPL23 restores chemosensitivity of cisplatin-resistant ovarian carcinoma by inhibiting EMT - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ribosomal proteins S13 and L23 promote multidrug resistance in gastric cancer cells by suppressing drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Ribosomal Protein L23 Drives the Metastasis of Hepatocellular Carcinoma via Upregulating MMP9 [frontiersin.org]

- 14. Over-expression of RPL23 in myelodysplastic syndromes is associated with apoptosis resistance of CD34+ cells and predicts poor prognosis and distinct response to CHG chemotherapy or decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ribosomal protein L23 negatively regulates cellular apoptosis via the RPL23/Miz-1/c-Myc circuit in higher-risk myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. origene.com [origene.com]

- 18. Western blot protocol | Abcam [abcam.com]

- 19. m.youtube.com [m.youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 22. bartellab.wi.mit.edu [bartellab.wi.mit.edu]

- 23. portlandpress.com [portlandpress.com]

- 24. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Ribosomal Protein L23 (RPL23) in the Intricate Choreography of Ribosome Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosomal Protein L23 (RPL23), a key constituent of the large 60S ribosomal subunit, plays a multifaceted role that extends beyond its structural function in protein synthesis. This technical guide provides an in-depth exploration of the core function of RPL23 in ribosome biogenesis, detailing its involvement in the assembly of the 60S subunit, its interactions with ribosomal RNA (rRNA) and assembly factors, and its impact on pre-rRNA processing. Furthermore, this document elucidates the critical extra-ribosomal functions of RPL23, particularly its role as a crucial regulator in the p53-MDM2 signaling pathway, linking ribosome biogenesis to cell cycle control and tumor suppression. This guide offers a comprehensive resource for understanding the molecular mechanisms of RPL23 and its potential as a therapeutic target in various pathologies, including cancer.

Introduction: RPL23 as a Key Player in Ribosome Assembly

Ribosome biogenesis is a fundamental and highly regulated cellular process that involves the coordinated synthesis and assembly of ribosomal proteins (RPs) and ribosomal RNA (rRNA) to form functional ribosomes.[1] RPL23, also known as uL14 in the universal nomenclature, is an essential protein component of the large 60S ribosomal subunit.[2][3] It belongs to the L14P family of ribosomal proteins and is located in the cytoplasm where mature ribosomes function.[1][4] RPL23 binds to the 26S/28S rRNA, playing a crucial structural role in the architecture of the 60S subunit.[2][5] Recent cryo-electron microscopy (cryo-EM) studies of human pre-60S ribosomal particles have provided structural snapshots of the assembly process, revealing the intricate network of interactions involving RPs like RPL23.[6][7]

Core Function: The Role of RPL23 in 60S Ribosome Biogenesis

The primary function of RPL23 is its integral role in the hierarchical and complex assembly of the 60S ribosomal subunit. This process begins in the nucleolus, where RPL23 is incorporated into pre-ribosomal particles.

Incorporation into Pre-60S Ribosomal Particles

The assembly of the 60S subunit is a stepwise process involving a series of pre-ribosomal particles that mature through sequential processing and the association and dissociation of numerous assembly factors. RPL23 is considered an early-to-middle assembly protein, meaning it is incorporated into pre-60S particles in the nucleolus.[5] Depletion of RPL23 has been shown to result in defects in the biogenesis of the 60S subunit, leading to an accumulation of pre-rRNA processing intermediates and a reduction in mature 60S subunits.[8][9]

Interaction with 28S rRNA and Ribosomal Proteins

RPL23 directly binds to a specific region of the 28S rRNA, contributing to the correct folding and stabilization of the rRNA structure within the large subunit.[5] This interaction is critical for the formation of the catalytic peptidyl transferase center and the overall structural integrity of the ribosome. While the precise binding site on the 28S rRNA is a subject of ongoing research, its importance is underscored by the conservation of this interaction across eukaryotes.

Impact on Pre-rRNA Processing

The maturation of rRNA involves a series of endonucleolytic and exonucleolytic cleavages of a large precursor transcript (47S pre-rRNA in mammals). The proper incorporation of RPL23 is essential for the efficient processing of these precursors. Depletion of RPL23 can lead to the accumulation of specific pre-rRNA intermediates, indicating a role in facilitating or stabilizing the conformation required for specific cleavage events.[9]

Quantitative Data on RPL23 in Ribosome Biogenesis

Quantitative analysis provides crucial insights into the dynamics of RPL23 during ribosome assembly. While comprehensive stoichiometric data for every pre-ribosomal intermediate is still being elucidated, studies involving the depletion of RPL23 have yielded valuable quantitative information on its impact on cellular processes.

| Parameter | Organism/Cell Line | Method | Observation | Reference |

| Effect of RPL23 Knockdown on Apoptosis | SKM-1 (MDS cell line) | Flow Cytometry (Annexin V/7-AAD) | Significant increase in early apoptotic cells (e.g., 7.06% vs. 2.70% in control at 48h). | [10] |

| Effect of RPL23 Knockdown on Cell Cycle | SKM-1 (MDS cell line) | Flow Cytometry | Increase in the proportion of cells in the G0/G1 phase. | [10] |

| Gene Expression Changes upon RPL23 Knockdown | SKM-1 (MDS cell line) | qRT-PCR | Miz-1 mRNA up-regulation (2.5-fold), c-Myc mRNA down-regulation (0.58-fold), p21Cip1 mRNA up-regulation (6.46-fold). | [10] |

| Relative Abundance in Ribosomes | Mouse Embryonic Stem Cells | Mass Spectrometry | RPL23 is a core ribosomal protein with differential stoichiometry observed between monosomes and polysomes. | [11] |

Extra-Ribosomal Functions: Bridging Ribosome Biogenesis and Cellular Regulation

Beyond its structural role, RPL23 possesses critical extra-ribosomal functions, acting as a sensor of ribosomal stress and a key regulator of the p53 tumor suppressor pathway.

The RPL23-MDM2-p53 Signaling Pathway

Under conditions of ribosomal stress, such as impaired ribosome biogenesis, "free" ribosomal proteins that are not incorporated into ribosomes can bind to and inhibit the E3 ubiquitin ligase MDM2.[12] RPL23 is one of several RPs, including RPL5 and RPL11, that can bind to the central acidic domain of MDM2.[13] This interaction prevents the MDM2-mediated ubiquitination and subsequent degradation of the tumor suppressor protein p53.[6] The stabilization and activation of p53 lead to cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of cells with defective ribosome biogenesis.[14]

Figure 1: The RPL23-MDM2-p53 signaling pathway.

Role in Cancer and Drug Development

The dual role of RPL23 in ribosome biogenesis and p53 regulation makes it a protein of significant interest in cancer research and drug development. Dysregulation of ribosome biogenesis is a hallmark of cancer, and altered expression of RPL23 has been observed in various malignancies.[15] Its ability to modulate the p53 pathway suggests that targeting RPL23 or its interactions could be a viable therapeutic strategy. For instance, compounds that disrupt ribosome biogenesis could potentiate the anti-tumor effects of p53 activation through the release of RPL23.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of RPL23 in ribosome biogenesis.

Northern Blot Analysis of Pre-rRNA Processing

This protocol is used to analyze the steady-state levels of pre-rRNA intermediates to assess defects in rRNA processing upon RPL23 manipulation.[16][17]

Materials:

-

Total RNA isolated from control and RPL23-depleted cells.

-

Formaldehyde/MOPS gel electrophoresis system.

-

Nylon membrane.

-

UV cross-linker.

-

Hybridization oven.

-

Radioactively or non-radioactively labeled oligonucleotide probes specific for different regions of the pre-rRNA transcript (e.g., ITS1, ITS2, 5'ETS).

-

Hybridization buffer.

-

Wash buffers.

-

Phosphorimager or X-ray film.

Procedure:

-

Separate 5-10 µg of total RNA on a denaturing formaldehyde/agarose gel.

-

Transfer the RNA to a nylon membrane by capillary action or electroblotting.

-

Immobilize the RNA on the membrane by UV cross-linking.

-

Pre-hybridize the membrane in hybridization buffer at 42°C for 1-2 hours.

-

Add the labeled oligonucleotide probe and hybridize overnight at 42°C.

-

Wash the membrane with low and high stringency wash buffers to remove unbound probe.

-

Expose the membrane to a phosphorimager screen or X-ray film to visualize the pre-rRNA species.

-

Quantify the band intensities to determine the relative abundance of different pre-rRNA intermediates.

Figure 2: Workflow for Northern blot analysis of pre-rRNA.

Sucrose Gradient Analysis of Ribosomal Subunits

This technique separates ribosomal subunits and polysomes based on their size and density, allowing for the assessment of 60S subunit biogenesis.[18][19]

Materials:

-

Cell lysate from control and RPL23-depleted cells.

-

Sucrose solutions of varying concentrations (e.g., 10-50%).

-

Ultracentrifuge with a swinging-bucket rotor.

-

Gradient maker.

-

Fraction collector with a UV detector.

Procedure:

-

Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.

-

Carefully layer the cell lysate on top of the sucrose gradient.

-

Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.

-

Fractionate the gradient from top to bottom using a fraction collector.

-

Monitor the absorbance at 260 nm to generate a ribosome profile, identifying peaks corresponding to 40S, 60S, 80S monosomes, and polysomes.

-

Collect fractions and analyze the protein content by Western blotting to determine the distribution of RPL23 and other ribosomal proteins.

Co-immunoprecipitation (Co-IP) of RPL23-containing Complexes

This method is used to identify proteins that interact with RPL23 within pre-ribosomal particles or in its extra-ribosomal functions (e.g., with MDM2).[15][20]

Materials:

-

Cell lysate.

-

Antibody specific to RPL23 or an epitope tag on RPL23.

-

Protein A/G-conjugated beads.

-

IP lysis buffer.

-

Wash buffers.

-

Elution buffer.

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Incubate the cell lysate with the anti-RPL23 antibody overnight at 4°C.

-

Add Protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners (e.g., MDM2, other ribosomal proteins, or assembly factors).

Figure 3: General workflow for Co-immunoprecipitation.

Conclusion and Future Directions

RPL23 is a ribosomal protein with a profound impact on cellular physiology, acting at the crossroads of ribosome biogenesis and tumor suppression. Its integral role in the assembly of the 60S subunit and its capacity to regulate the p53 pathway highlight its importance in maintaining cellular homeostasis. A deeper understanding of the precise molecular interactions of RPL23 during ribosome maturation and the regulatory networks that govern its extra-ribosomal functions will be critical for developing novel therapeutic strategies. Future research should focus on high-resolution structural studies of RPL23-containing pre-ribosomal particles, the identification of small molecules that modulate the RPL23-MDM2 interaction, and the exploration of RPL23 as a biomarker for cancer diagnosis and prognosis. The methodologies and information presented in this guide provide a solid foundation for researchers to further unravel the complexities of RPL23 and its pivotal role in cellular life and disease.

References

- 1. Comprehensive analysis of the pre-ribosomal RNA maturation pathway in a methanoarchaeon exposes the conserved circularization and linearization mode in archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 60S ribosomal protein L23 - Wikipedia [en.wikipedia.org]

- 3. genecards.org [genecards.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Sequential Protein Association with Nascent 60S Ribosomal Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. maayanlab.cloud [maayanlab.cloud]

- 7. researchgate.net [researchgate.net]

- 8. Principles of 60S ribosomal subunit assembly emerging from recent studies in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cross-linking and Immunoprecipitation - Lifeasible [lifeasible.com]

- 10. Ribosomal protein L23 negatively regulates cellular apoptosis via the RPL23/Miz-1/c-Myc circuit in higher-risk myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mybiosource.com [mybiosource.com]

- 14. Suprainduction of p53 by disruption of 40S and 60S ribosome biogenesis leads to the activation of a novel G2/M checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. Partial reconstitution of 60S ribosomal subunits from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Defining the pathway of cytoplasmic maturation of the 60S ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanistic insight into eukaryotic 60S ribosomal subunit biogenesis by cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The mammalian ribo-interactome reveals ribosome functional diversity and heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

An In-depth Technical Guide to the RPL23-MDM2-p53 Interaction

Abstract

The tumor suppressor protein p53 is a cornerstone of cellular defense against oncogenic transformation, orchestrating responses such as cell cycle arrest and apoptosis. Its activity is tightly controlled, primarily through negative regulation by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. A critical surveillance mechanism, known as ribosomal stress or the RP-MDM2-p53 pathway, links the integrity of ribosome biogenesis to p53 stability. Within this network, the 60S ribosomal protein L23 (RPL23) has emerged as a key effector. Under conditions of cellular stress, including oncogenic insults and disruptions to ribosome synthesis, RPL23 binds directly to MDM2, inhibiting its E3 ligase function. This action prevents p53 ubiquitination, leading to p53 stabilization, activation, and the initiation of downstream tumor-suppressive programs. This guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental validation of the RPL23-MDM2-p53 axis.

The Core Regulatory Axis: RPL23, MDM2, and p53

The interaction between RPL23, MDM2, and p53 forms a crucial checkpoint for cellular homeostasis and tumor suppression.[1] Under normal physiological conditions, MDM2 maintains low levels of p53 through a negative feedback loop: p53 transcriptionally activates the MDM2 gene, and the resulting MDM2 protein ubiquitinates p53, targeting it for degradation.[2][3]

Disruptions in cellular processes, particularly ribosome biogenesis, lead to an accumulation of "free" ribosomal proteins that are not incorporated into ribosomes.[1][4] Several of these proteins, including RPL5, RPL11, and RPL23, can bind to MDM2 in the nucleoplasm.[1][5][6] The binding of RPL23 to the central acidic domain of MDM2 sterically hinders MDM2's ability to ubiquitinate p53.[7][8] This inhibition stabilizes p53, allowing it to accumulate and exert its functions as a transcription factor, leading to outcomes like cell cycle arrest or apoptosis.[3][9]

Signaling Pathways and Regulatory Networks

The RPL23-MDM2-p53 axis is activated by distinct cellular stress signals, most notably ribosomal stress and specific oncogenic pathways.

Ribosomal Stress Pathway

Perturbations in the intricate process of ribosome synthesis, caused by agents like low doses of Actinomycin D or the natural compound Triptolide, trigger the ribosomal stress response.[3][4][9] This disruption leads to an excess of unassembled ribosomal proteins, including RPL23, which are then free to engage with MDM2. This pathway ensures that cells with impaired protein synthesis machinery, a potential hallmark of cellular distress, can halt their proliferation via p53 activation.[10]

Oncogenic RAS Signaling Pathway

Unlike the c-MYC oncogene, which primarily induces RPL11, oncogenic RAS (e.g., H-RasG12V) specifically upregulates the transcription and translation of RPL23.[2] This induction is mediated through the MEK/PI3K signaling cascades and is dependent on mTOR function.[2] The resulting increase in RPL23 protein provides a surplus that can inhibit MDM2, thereby stabilizing p53 as a crucial anti-tumorigenic response to RAS activation.[11] This mechanism can function as a backup to the well-established p19ARF pathway, as RAS can induce p53 via RPL23 even in the absence of p19ARF.[2]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the RPL23-MDM2-p53 pathway.

Table 1: Regulation of RPL23, MDM2, and p53 Expression

| Condition | Target Molecule | Change Observed | Cellular Context | Reference |

|---|---|---|---|---|

| Oncogenic RAS Overexpression | RPL23 mRNA & Protein | Increased | Mouse Embryonic Fibroblasts | [2] |

| RPL23 Overexpression | p53 Protein | Stabilized / Rescued from MDM2-mediated degradation | H1299 Cells | [3] |

| RPL23 siRNA Knockdown | p53 Protein | Abolished RAS-induced accumulation (in p19ARF-null cells) | p19Arf-/- MEFs | [2] |

| Actinomycin D (5 nM) | MDM2-RPL23 Interaction | Enhanced | U2OS Cells | [3] |

| Triptolide (TP) Treatment | RPL23-MDM2 Binding | Increased | Lung Cancer Cells | [4][9] |

| RPL23 Depletion | p53 Protein | Increased levels in the nucleus | A549 Cells |[12][13] |

Table 2: Functional Consequences of RPL23-p53 Activation

| Condition | Functional Assay | Result | Cellular Context | Reference |

|---|---|---|---|---|

| RPL23 Overexpression | Cell Cycle Analysis | Induction of G1 arrest | U2OS (p53-proficient) | [3] |

| RPL23 Overexpression | Cell Cycle Analysis | No G1 arrest | Saos-2 (p53-null) | [3] |

| Triptolide (TP) Treatment | Apoptosis / Cell Cycle | Induced apoptosis and cell cycle arrest | Lung Cancer Cells | [4][9] |

| RPL23 Knockdown | Cell Viability | Suppressed viability | SKM-1 and K562 cells |[14] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are generalized protocols for cornerstone experiments used to elucidate the RPL23-MDM2-p53 interaction.

Co-Immunoprecipitation (Co-IP) for RPL23-MDM2 Interaction

This protocol is designed to determine if RPL23 and MDM2 interact in vivo within a cellular context.

-

Cell Culture and Lysis:

-

Culture cells (e.g., U2OS or 293T) to ~90% confluency. If desired, transfect with plasmids expressing tagged proteins (e.g., Flag-RPL23, HA-MDM2).

-

Lyse cells on ice using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C on a rotator.

-

Centrifuge and transfer the supernatant to a new tube. Reserve a small aliquot as the "Input" control.

-

Add the primary antibody (e.g., anti-RPL23 or anti-MDM2) or an isotype control IgG to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.

-

Elute the bound proteins by resuspending the beads in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

-

Detection:

-

Separate the eluted proteins and the "Input" control by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Perform Western blotting using antibodies against the protein of interest (e.g., blot with anti-MDM2 after pulling down with anti-RPL23).

-

siRNA-Mediated Knockdown of RPL23

This method is used to reduce the expression of RPL23 to assess its functional necessity.

-

Cell Seeding: Seed cells (e.g., p19Arf-/- MEFs) in antibiotic-free medium to be 30-50% confluent at the time of transfection.

-

Transfection Preparation: Dilute RPL23-specific siRNA or a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

-

Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complexes to form.

-

Transfection: Add the siRNA-lipid complexes to the cells dropwise.

-

Incubation and Analysis: Incubate cells for 24-72 hours. The optimal time depends on the cell type and protein turnover rate.

-

Validation: Harvest a subset of cells to validate knockdown efficiency via RT-qPCR (for mRNA levels) or Western blotting (for protein levels).

-

Functional Assay: Use the remaining cells for downstream experiments, such as inducing RAS overexpression and measuring p53 levels by Western blot.[2]

In-Cell Ubiquitination Assay

This assay determines if RPL23 inhibits the E3 ligase activity of MDM2 towards p53.

-

Transfection: Co-transfect cells (e.g., p53-null H1299) with expression vectors for p53, MDM2, a ubiquitin construct (often HA-tagged), and either an RPL23 expression vector or an empty vector control.

-

Proteasome Inhibition: Approximately 24-48 hours post-transfection, treat the cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.

-

Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions, then dilute with non-denaturing buffer.

-

Immunoprecipitation: Immunoprecipitate p53 from the lysates using an anti-p53 antibody.

-

Detection: Elute the captured proteins and analyze by Western blot. Probe the membrane with an anti-ubiquitin (or anti-HA) antibody to detect the polyubiquitin chains on p53. A decrease in the ubiquitin signal in the RPL23-expressing cells indicates inhibition of MDM2's E3 ligase activity.[3]

Conclusion and Therapeutic Implications

The RPL23-MDM2-p53 pathway is a vital surveillance network that safeguards genomic integrity in response to ribosomal and oncogenic stress. The direct binding and inhibition of MDM2 by RPL23 provides a clear mechanistic link between the cell's protein synthesis capacity and its primary tumor suppressor, p53. This axis is distinct from but coordinated with other p53 regulatory pathways, such as those involving p19ARF and RPL11, highlighting a multi-faceted system of checkpoints that respond to different oncogenic stimuli.[2]

Understanding this pathway opens potential avenues for therapeutic intervention. For instance, small molecules that mimic the action of RPL23 by disrupting the MDM2-p53 interaction are a major focus of cancer drug development. Furthermore, compounds that induce ribosomal stress, such as Triptolide, may exert their anti-cancer effects in part by activating the RPL23-MDM2-p53 pathway.[4][9] A comprehensive grasp of this interaction is therefore essential for professionals engaged in cancer research and the development of next-generation oncology therapeutics.

References

- 1. RP–MDM2–p53 Pathway: Linking Ribosomal Biogenesis and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribosomal Protein L23 Activates p53 by Inhibiting MDM2 Function in Response to Ribosomal Perturbation but Not to Translation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Dual Roles of MDM2 in the Regulation of p53: Ubiquitination Dependent and Ubiquitination Independent Mechanisms of MDM2 Repression of p53 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Ribosomal Protein-Mdm2-p53 Pathway and Energy Metabolism: Bridging the Gap between Feast and Famine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triptolide interrupts rRNA synthesis and induces the RPL23‑MDM2‑p53 pathway to repress lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signaling to p53: ribosomal proteins find their way - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RPL23 Links Oncogenic RAS Signaling to p53-Mediated Tumor Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Role of Ribosomal Protein L23 (RPL23) in Cancer: A Technical Guide for Researchers

Introduction

Ribosomal proteins (RPs) are essential components of the ribosome, the cellular machinery responsible for protein synthesis. Beyond this canonical function, a growing body of evidence highlights the "extra-ribosomal" roles of individual RPs in regulating fundamental cellular processes, including cell proliferation, apoptosis, and DNA repair.[1] Ribosomal Protein L23 (RPL23), a component of the large 60S ribosomal subunit, has emerged as a key player in oncology.[2] Its expression is frequently deregulated in various cancers, and it participates in critical signaling pathways that govern tumor progression, metastasis, and response to therapy. This technical guide provides an in-depth overview of RPL23's expression across different cancer types, its involvement in key signaling networks, and detailed experimental protocols for its study.

Expression and Clinical Significance of RPL23 in Various Cancers

RPL23 expression is altered in a wide range of human cancers. While often upregulated and associated with aggressive phenotypes, its role can be context-dependent. The following table summarizes the expression status and clinical correlation of RPL23 across several major cancer types.

| Cancer Type | RPL23 Expression Status | Key Findings and Clinical Correlation |

| Hepatocellular Carcinoma (HCC) | Upregulated | Significantly higher in HCC tissues compared to adjacent normal tissues.[3] Overexpression is associated with advanced tumor grade, late cancer stage, and shorter disease-free and overall survival.[3] Promotes metastasis by upregulating MMP9.[3] |

| Gastric Cancer | Upregulated | Overexpressed in gastric cancer tissues.[4][5] Implicated in promoting multidrug resistance by inhibiting drug-induced apoptosis, potentially through the glutathione S-transferase-mediated drug-detoxifying system.[4][5] |

| Ovarian Carcinoma (EOC) | Upregulated | Highly expressed in cisplatin-resistant EOC patients and cell lines.[6] High expression is linked to higher pathological grade, positive lymphatic metastasis, and cisplatin resistance.[6] Knockdown of RPL23 can restore cisplatin sensitivity.[6] |

| Lung Cancer | Implicated in Tumor Suppression | Triptolide, a tumor suppressor, induces the RPL23-MDM2-p53 pathway to repress lung cancer cells.[7] Oncogenic RAS signaling, common in lung cancer, leads to an increase in RPL23 mRNA and protein.[8] |

| Colorectal Cancer | Implicated in Tumor Suppression | Exogenous RPL23 expression may have therapeutic value in colorectal carcinomas that retain wild-type p53.[2] |

| Myelodysplastic Syndrome (MDS) | Upregulated | Expression is higher in patients with higher-risk MDS.[2] Overexpression is associated with abnormal apoptotic resistance in CD34+ cells.[3] |

| Osteosarcoma | Upregulated | Upregulated in osteosarcoma tissues, with high expression linked to poor prognosis.[9] Knockdown of RPL23 reduces migration and invasion of osteosarcoma cell lines.[9] |

Core Signaling Pathways Involving RPL23

RPL23 exerts its influence on cancer biology by participating in several critical signaling pathways. These extra-ribosomal functions are central to its role as both a potential oncogene and a tumor suppressor.

The RPL23-MDM2-p53 Tumor Suppressor Pathway

One of the most well-characterized extra-ribosomal functions of RPs is the regulation of the p53 tumor suppressor. Under conditions of ribosomal stress (e.g., impaired ribosome biogenesis), certain RPs, including RPL23, can bind to the E3 ubiquitin ligase MDM2.[8] This interaction inhibits MDM2's ability to ubiquitinate and target p53 for degradation.[2] The resulting stabilization and activation of p53 trigger downstream responses like cell cycle arrest and apoptosis, forming a crucial tumor surveillance network.[8][10]

Caption: The RPL23-MDM2-p53 pathway for tumor suppression.

Oncogenic RAS Signaling and RPL23 Induction

Oncogenic mutations in the RAS gene are frequent drivers of tumorigenesis. Studies have shown that oncogenic RAS overexpression leads to an increase in both RPL23 mRNA and protein levels.[8] This induction is mediated through the canonical RAS downstream signaling cascades, the PI3K/mTOR and MEK pathways.[8][11] The upregulated RPL23 can then engage the MDM2-p53 axis, suggesting a feedback mechanism where oncogenic signaling can trigger a tumor suppressor response.[8]

Caption: Oncogenic RAS induces RPL23 expression via PI3K/MEK/mTOR.

RPL23 and Metastasis in Hepatocellular Carcinoma (HCC)

In HCC, RPL23 acts as a pro-metastatic factor. Mechanistically, RPL23 functions as an RNA-binding protein that directly associates with the 3' untranslated region (3'UTR) of the Matrix Metalloproteinase 9 (MMP9) mRNA.[3] This interaction stabilizes the MMP9 transcript, leading to increased MMP9 protein expression. MMP9 is a key enzyme that degrades the extracellular matrix, a critical step in tumor cell invasion and metastasis.[3] This pathway highlights a p53-independent, pro-tumorigenic role for RPL23.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. RPL23 ribosomal protein L23 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Ribosomal Protein L23 Drives the Metastasis of Hepatocellular Carcinoma via Upregulating MMP9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Deregulation of ribosomal proteins in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting RPL23 restores chemosensitivity of cisplatin-resistant ovarian carcinoma by inhibiting EMT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triptolide interrupts rRNA synthesis and induces the RPL23‑MDM2‑p53 pathway to repress lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. RP–MDM2–p53 Pathway: Linking Ribosomal Biogenesis and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RPL23 Links Oncogenic RAS Signaling to p53-Mediated Tumor Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

Ribosomal Protein L23 (RPL23): A Pivotal Regulator of Cellular Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosomal Protein L23 (RPL23), a component of the 60S large ribosomal subunit, has emerged as a critical regulator of cellular apoptosis, extending its function beyond its canonical role in protein synthesis.[1] Its involvement in fundamental cellular processes such as cell cycle control and stress responses has drawn significant attention, particularly in the context of cancer biology and drug development.[2] This technical guide provides a comprehensive overview of the current understanding of RPL23's role in apoptosis, detailing the key signaling pathways, experimental methodologies to interrogate its function, and quantitative data from seminal studies.

The Dual Role of RPL23 in Apoptosis

RPL23 exhibits a fascinating dual functionality in the regulation of apoptosis, acting as both a suppressor and a promoter of programmed cell death depending on the cellular context.

-

Anti-Apoptotic Function: In certain malignancies, such as higher-risk myelodysplastic syndrome (MDS), overexpression of RPL23 is associated with resistance to apoptosis.[3][4][5] This anti-apoptotic role is primarily mediated through the RPL23/Miz-1/c-Myc signaling circuit.[3][6] Elevated RPL23 levels lead to the suppression of the transcription factor Miz-1, which in turn reduces the expression of cell cycle inhibitors like p15Ink4b and p21Cip1.[6][7] Concurrently, RPL23 overexpression is linked to increased levels of the oncoprotein c-Myc, a functional repressor of Miz-1.[3][6] This cascade ultimately results in diminished cell cycle arrest and a block in apoptosis, contributing to cancer progression and chemoresistance.[3][8]

-

Pro-Apoptotic Function: Conversely, under conditions of ribosomal stress, RPL23 can act as a tumor suppressor by activating the p53 pathway.[7][9] RPL23, along with other ribosomal proteins like RPL5 and RPL11, can bind to MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[7][9][10] This interaction inhibits MDM2's activity, leading to the stabilization and accumulation of p53.[7][10] Activated p53 can then induce cell cycle arrest and apoptosis.[9] This pro-apoptotic function has been explored in the context of gene therapy for cancers with wild-type p53.[7]

Key Signaling Pathways Involving RPL23 in Apoptosis

The regulatory role of RPL23 in apoptosis is orchestrated through two principal signaling pathways:

The RPL23/Miz-1/c-Myc Pathway

This pathway is central to the anti-apoptotic function of RPL23.

In this circuit, elevated RPL23 expression suppresses Miz-1, a transcriptional activator of cell cycle inhibitors p15Ink4b and p21Cip1.[3] Concurrently, RPL23 expression is positively correlated with c-Myc, which also inhibits Miz-1 function.[3] The net effect is a reduction in cell cycle arrest, leading to apoptotic resistance.[3]

The RPL23-MDM2-p53 Pathway

This pathway highlights the pro-apoptotic, tumor-suppressive role of RPL23.

References

- 1. RPL23 Polyclonal Antibody (PA5-51916) [thermofisher.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. Over-expression of RPL23 in myelodysplastic syndromes is associated with apoptosis resistance of CD34+ cells and predicts poor prognosis and distinct response to CHG chemotherapy or decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ribosomal protein L23 negatively regulates cellular apoptosis via the RPL23/Miz-1/c-Myc circuit in higher-risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ribosomal Protein L23 Activates p53 by Inhibiting MDM2 Function in Response to Ribosomal Perturbation but Not to Translation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Extraribosomal Roles of RPL23: A Technical Guide to its Mechanisms in Gene Expression Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosomal Protein L23 (RPL23), a fundamental component of the large 60S ribosomal subunit, has emerged as a critical regulator of gene expression through multifaceted extraribosomal activities. Beyond its canonical role in protein synthesis, RPL23 is a key player in pivotal cellular signaling networks, including the p53 tumor suppressor pathway and the c-Myc oncogenic circuit. It exerts its influence through direct protein-protein interactions and by modulating mRNA stability, thereby controlling cell cycle progression, apoptosis, and metastasis. Dysregulation of RPL23 is implicated in numerous malignancies and is associated with therapeutic resistance and poor patient prognosis, highlighting its potential as a valuable biomarker and drug target. This technical guide provides an in-depth exploration of the molecular mechanisms of RPL23, summarizes key quantitative data, and presents detailed experimental protocols for its investigation.

Core Regulatory Mechanisms of RPL23

RPL23-mediated gene regulation occurs primarily through three distinct extraribosomal mechanisms: direct inhibition of the E3 ubiquitin ligase MDM2 to stabilize p53, modulation of the Miz-1/c-Myc transcriptional axis to control cell survival, and post-transcriptional stabilization of specific mRNAs, such as MMP9, to promote cell invasion.

The RPL23-MDM2-p53 Tumor Suppressor Axis

Under conditions of ribosomal stress, such as that induced by oncogenic signaling or chemotherapeutic agents, free RPL23 accumulates and translocates to the nucleoplasm. Here, it directly binds to the central acidic domain of Murine Double Minute 2 (MDM2), a primary E3 ubiquitin ligase and negative regulator of the p53 tumor suppressor.[1][2][3] This interaction inhibits MDM2's ability to ubiquitinate and target p53 for proteasomal degradation.[4] The resulting stabilization and activation of p53 lead to the transcriptional upregulation of target genes involved in cell cycle arrest, apoptosis, and DNA repair, forming a crucial checkpoint against tumorigenesis.[1][5]

Oncogenic signaling, particularly from RAS, has been shown to be a potent inducer of RPL23 expression. The RAS-driven activation of the MEK/PI3K and mTOR pathways leads to increased RPL23 mRNA and protein levels, which in turn contributes to a p53-dependent tumor-suppressive response.[5]

The RPL23/Miz-1/c-Myc Pro-Survival Circuit

In contrast to its tumor-suppressive role, RPL23 can also promote cell survival and contribute to oncogenesis, particularly in higher-risk myelodysplastic syndromes (MDS).[6] RPL23 negatively regulates the transcriptional activity of the Myc-interacting zinc-finger protein 1 (Miz-1).[6][7] Miz-1 typically activates the transcription of cyclin-dependent kinase inhibitors (CDKIs) such as p15Ink4b and p21Cip1. By suppressing Miz-1, elevated RPL23 levels prevent the expression of these cell cycle inhibitors.[6]

This action is synergistic with the oncogene c-Myc, which is a functional antagonist of Miz-1. Furthermore, RPL23 itself is a transcriptional target of c-Myc, creating a positive feedback loop.[6][7] Elevated RPL23 suppresses Miz-1, enhancing c-Myc's ability to drive proliferation and inhibit apoptosis; in turn, c-Myc promotes further RPL23 expression, reinforcing the pro-survival state.[7]

Post-Transcriptional Regulation of MMP9

RPL23 plays a direct role in cancer metastasis by modulating mRNA stability. In hepatocellular carcinoma (HCC), RPL23 has been identified as an RNA-binding protein that directly associates with the 3' untranslated region (3'UTR) of the Matrix Metallopeptidase 9 (MMP9) mRNA.[2][8] MMP9 is a key enzyme that degrades the extracellular matrix, facilitating tumor cell invasion and migration.

By binding to the MMP9 3'UTR, RPL23 protects the transcript from degradation, thereby increasing its half-life and leading to elevated MMP9 protein levels.[2] This mechanism enhances the invasive and metastatic potential of cancer cells. This function highlights a critical post-transcriptional layer of gene regulation controlled by RPL23.

Quantitative Data Summary

The clinical and molecular impact of RPL23 expression has been quantified in several studies, providing crucial data for its role as a biomarker and therapeutic target.

Table 1: Clinical Prognostic Value of RPL23 Expression

| Cancer Type | Parameter | Value | p-value | Reference |

|---|---|---|---|---|

| Hepatocellular Carcinoma (HCC) | Overall Survival (High vs. Low RPL23) | HR = 1.6 | 0.0069 | [2] |

| Disease-Free Survival (High vs. Low RPL23) | HR = 1.4 | 0.045 | [2] | |

| Myelodysplastic Syndromes (MDS) | 2-Year Survival Rate (Increased vs. Normal RPL23) | Reduced | 0.012 | [9] |

| Transformation to Acute Myeloid Leukemia | Higher Rate | 0.005 | [9] |

| Epithelial Ovarian Carcinoma (EOC) | Association with Cisplatin Resistance | High RPL23 expression correlates with resistance | < 0.05 |[10] |

Table 2: Molecular Correlations and Effects of RPL23

| Context | Parameter | Correlation/Effect | Value | Reference |

|---|---|---|---|---|

| Myelodysplastic Syndromes (MDS) | Apoptosis of CD34+ cells | Inverse correlation with RPL23 expression | r = -0.672 (p < 0.001) | [9] |

| c-Myc mRNA levels | Positive correlation with RPL23 mRNA | r = 0.703 (p < 0.001) | [11] | |

| Miz-1 mRNA levels | Negative correlation with RPL23 mRNA | r = -0.252 (p = 0.048) | [12] | |

| RPL23 Relative Expression (Higher- vs. Lower-Risk) | 1.88 ± 0.17 vs. 1.05 ± 0.07 | N/A | [11] |

| Hepatocellular Carcinoma (HCC) | MMP9 mRNA half-life (RPL23 knockdown vs. control) | Shortened from 5 hours to 3 hours | N/A |[2] |

Experimental Protocols

Investigating the extraribosomal functions of RPL23 requires a combination of techniques to probe protein-protein and protein-RNA interactions, as well as protein stability.

Co-Immunoprecipitation (Co-IP) for RPL23-MDM2 Interaction

This protocol is designed to validate the in vivo interaction between RPL23 and MDM2.

-

Reagents:

-

Cell Lysis Buffer: 0.5% NP-40, 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails.

-

Wash Buffer: Cell Lysis Buffer with reduced NP-40 (0.1%).

-

Antibodies: Rabbit anti-RPL23 (for IP), Mouse anti-MDM2 (for Western blot), Rabbit IgG (isotype control).

-

Protein A/G magnetic beads.

-

SDS-PAGE sample buffer.

-

-

Procedure:

-

Cell Lysis: Harvest ~1x10^7 cells, wash with ice-cold PBS, and lyse in 1 mL of ice-cold Cell Lysis Buffer for 30 minutes on a rotator at 4°C.

-

Clarification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing: Add 20 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Pellet beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add 2-5 µg of anti-RPL23 antibody or control IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add 30 µL of fresh Protein A/G beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand. Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.

-

Elution: After the final wash, remove all supernatant and resuspend the beads in 40 µL of 2x SDS-PAGE sample buffer. Boil at 95-100°C for 10 minutes to elute proteins.

-

Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis using an anti-MDM2 antibody.

-

RNA Immunoprecipitation (RIP) for RPL23-MMP9 mRNA Interaction

This protocol identifies RNAs that are physically associated with RPL23 in the cell.[13][14]

-

Reagents:

-

Polysome Lysis Buffer: 100 mM KCl, 5 mM MgCl2, 10 mM HEPES (pH 7.0), 0.5% NP-40, supplemented with DTT, RNase inhibitors, and protease inhibitors.

-

High-Salt Wash Buffer: 50 mM Tris-HCl (pH 7.4), 1 M NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate.

-

Antibodies: Rabbit anti-RPL23, Rabbit IgG (isotype control).

-

Protein A/G magnetic beads.

-

TRIzol or other RNA extraction reagent.

-

Reagents for reverse transcription and quantitative PCR (RT-qPCR).

-

-

Procedure:

-

Cell Lysis: Prepare cytoplasmic lysate from ~2x10^7 cells using 1 mL of ice-cold Polysome Lysis Buffer.

-

Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Bead Preparation: Wash Protein A/G beads and coat them with 5-10 µg of anti-RPL23 or control IgG antibody by incubating for at least 1 hour at 4°C.

-

Immunoprecipitation: Add the clarified cell lysate to the antibody-coated beads and incubate overnight at 4°C with rotation.

-

Washing: Wash the beads extensively, starting with Polysome Lysis Buffer and followed by High-Salt Wash Buffer to remove non-specific interactions.

-

RNA Elution & Purification: Elute RNA from the beads by resuspending them in TRIzol. Purify the RNA according to the manufacturer's protocol. Include a DNase treatment step.

-

Analysis: Perform RT-qPCR on the purified RNA using primers specific for MMP9 mRNA. Results should be normalized to input RNA levels and compared with the IgG control.

-

Cycloheximide (CHX) Chase Assay for Protein Stability

This assay measures the half-life of a protein by inhibiting new protein synthesis.[1][15][16]

-

Reagents:

-

Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO).

-

Complete cell culture medium.

-

RIPA or other suitable lysis buffer.

-

-

Procedure:

-

Cell Seeding: Plate cells to reach 70-80% confluency on the day of the experiment.

-

CHX Treatment: Treat cells with a final concentration of 50-100 µg/mL CHX. This is the 0-hour time point.

-

Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). For each time point, wash cells with ice-cold PBS and lyse them directly on the plate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Analysis: Analyze equal amounts of protein from each time point by Western blot. Probe for the protein of interest (e.g., p53) and a stable loading control (e.g., Actin or Tubulin). Densitometry is used to quantify the protein bands, and the levels are plotted over time to calculate the half-life.

-

3'UTR Luciferase Reporter Assay for mRNA Stability

This assay measures the effect of RPL23 on the stability of an mRNA transcript mediated by its 3'UTR.[2]

-

Reagents:

-

Luciferase reporter vector with the MMP9 3'UTR cloned downstream of the luciferase gene (e.g., psiCHECK-2-MMP9-3UTR).

-

Expression vector for RPL23 (or siRNA for RPL23 knockdown).

-

Transfection reagent.

-

Dual-Luciferase Reporter Assay System.

-

-

Procedure:

-

Co-transfection: Co-transfect cells (e.g., HEK293T or a relevant cancer cell line) with the psiCHECK-2-MMP9-3UTR vector and either the RPL23 expression vector or a control vector. For knockdown experiments, co-transfect with siRPL23 or a scramble control siRNA.

-

Incubation: Culture cells for 24-48 hours post-transfection to allow for expression.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.

-

Luciferase Measurement: Measure both Firefly (internal control, if on a separate plasmid) and Renilla (experimental) luciferase activities using a luminometer according to the manufacturer's protocol.

-

Analysis: Normalize the Renilla luciferase activity to the Firefly luciferase activity. An increase in the normalized luciferase activity upon RPL23 overexpression (or a decrease upon knockdown) indicates that RPL23 stabilizes the MMP9 mRNA via its 3'UTR.

-

Experimental and Logical Workflow Visualization

The investigation of RPL23's function in gene regulation typically follows a multi-step workflow, starting from clinical observation or a discovery-based screen and proceeding to detailed molecular mechanism validation.

Implications for Drug Development

The dual role of RPL23 presents a complex but compelling landscape for therapeutic intervention.

-

As a Tumor Suppressor: In cancers with wild-type p53, strategies to enhance the RPL23-MDM2 interaction could be beneficial. Small molecules that promote the release of RPL23 from the ribosome or stabilize its interaction with MDM2 could serve as a novel p53-activating therapy.

-

As an Oncoprotein: In malignancies driven by RPL23 overexpression, such as certain types of MDS and HCC, targeting RPL23 is an attractive strategy.[2][9] Developing inhibitors that block its interaction with key targets like the MMP9 mRNA or that disrupt the RPL23/Miz-1/c-Myc circuit could reverse apoptosis resistance and inhibit metastasis.

-

As a Biomarker: Given its correlation with prognosis and chemoresistance, monitoring RPL23 expression levels could help stratify patients, predict response to therapy (e.g., cisplatin), and guide treatment decisions.[9][10]

Conclusion

Ribosomal protein L23 is a key nexus in cellular signaling, translating ribosomal stress and oncogenic signals into profound changes in gene expression. Its ability to act as both a tumor suppressor via the p53 pathway and a promoter of oncogenesis through the c-Myc and MMP9 axes underscores its context-dependent functionality. A thorough understanding of these extraribosomal mechanisms, aided by the quantitative and methodological framework provided herein, is essential for researchers and clinicians aiming to exploit RPL23 as a biomarker and therapeutic target in cancer and other diseases.

References

- 1. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]

- 2. Ribosomal Protein L23 Drives the Metastasis of Hepatocellular Carcinoma via Upregulating MMP9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RP–MDM2–p53 Pathway: Linking Ribosomal Biogenesis and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RPL23 ribosomal protein L23 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. RPL23 links oncogenic RAS signaling to p53-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ribosomal protein L23 negatively regulates cellular apoptosis via the RPL23/Miz-1/c-Myc circuit in higher-risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Over-expression of RPL23 in myelodysplastic syndromes is associated with apoptosis resistance of CD34+ cells and predicts poor prognosis and distinct response to CHG chemotherapy or decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting RPL23 restores chemosensitivity of cisplatin-resistant ovarian carcinoma by inhibiting EMT - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. docs.abcam.com [docs.abcam.com]

- 14. RIP – RNA immunoprecipitation protocol | Abcam [abcam.com]

- 15. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]

- 16. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ribosomal Protein L23 (RPL23): From Discovery to Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosomal Protein L23 (RPL23), a crucial component of the large 60S ribosomal subunit, has emerged from its canonical role in protein synthesis to become a focal point of research in cellular regulation and disease. Initially identified as a structural element of the ribosome, RPL23 is now recognized for its critical extra-ribosomal functions, most notably as a key regulator in the p53-MDM2 tumor suppressor pathway. This technical guide provides a comprehensive overview of the discovery, history, structure, and multifaceted functions of RPL23. It details its involvement in ribosome biogenesis, its role as a chaperone docking site, and its intricate participation in cell cycle control and apoptosis through interactions with MDM2. Furthermore, this guide explores the growing body of evidence linking RPL23 dysregulation to various cancers, highlighting its potential as a biomarker and therapeutic target. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research into this versatile protein.

Discovery and History

The journey to understanding Ribosomal Protein L23 (RPL23) is intertwined with the broader history of ribosome research. Initially, the focus was on characterizing the components of the ribosome, the cell's protein synthesis machinery.

Early Identification and Nomenclature:

The initial characterization of individual ribosomal proteins was a complex process, with different laboratories using varied nomenclature. The protein we now know as RPL23 was likely first identified as part of efforts to dissect the protein composition of the large ribosomal subunit in eukaryotes. The unified nomenclature system for ribosomal proteins, which designates proteins based on their location in the small (S) or large (L) subunit and a number, brought clarity to the field[1][2][3][4][5]. Under this system, the protein previously referred to by various names, including L17 in yeast due to sequence homology, was standardized as RPL23 in humans[6][7]. The gene encoding human RPL23 was cloned and sequenced, revealing a polypeptide of 156 amino acids that is highly conserved across species[8].

A Chronological Overview of Key Discoveries:

| Year | Discovery | Key Findings | Reference(s) |

| 1988 | Gene Sequencing in Archaebacteria | The gene for ribosomal protein L23 was sequenced in the archaebacterium Methanococcus vannielii, highlighting its conserved nature across different domains of life. | [9] |

| 1991 | First Deduced Amino Acid Sequence in Mammals | The amino acid sequence of rat RPL23 was deduced from cDNA, showing it to be a 140-amino acid protein. | [10] |

| 1997 | Human RPL23A Gene Cloned and Characterized | The human RPL23A gene was cloned, sequenced, and mapped to chromosome 17q11. The encoded protein was found to be identical to its rat homolog. | [8] |

| 2004 | Elucidation of Extra-Ribosomal Functions | Seminal studies revealed that RPL23 can activate the tumor suppressor p53 by inhibiting the function of its negative regulator, MDM2, in response to ribosomal stress. | [6][11] |

| 2016 | Linking Oncogenic Signaling to p53 via RPL23 | Research demonstrated that oncogenic RAS signaling induces RPL23 expression, which in turn activates p53, providing a crucial link between oncogene activation and tumor suppression. | [10][12] |

| 2017-Present | Expanding Roles in Cancer | Numerous studies have implicated RPL23 in the progression of various cancers, including hepatocellular carcinoma, ovarian cancer, and myelodysplastic syndromes, highlighting its roles in metastasis, chemoresistance, and apoptosis. | [13][14] |

Structure and Ribosomal Function

RPL23 is an integral component of the large (60S) ribosomal subunit in eukaryotes.[6][7]

Structural Features:

The structure of RPL23 has been determined, revealing a compact and globular protein. As a component of the large ribosomal subunit, it is located near the polypeptide exit tunnel.[15] This strategic positioning is critical for its ribosomal functions.

Role in Ribosome Biogenesis and Function:

-

Ribosome Assembly: RPL23 is involved in the complex process of ribosome biogenesis, which includes the synthesis and processing of ribosomal RNA (rRNA) and the assembly of ribosomal proteins.[16] It binds to the 28S rRNA, contributing to the structural integrity of the large subunit.[17]

-

Chaperone Docking Site: RPL23 serves as a docking site for ribosome-associated chaperones. This function is crucial for the proper folding of newly synthesized polypeptides as they emerge from the ribosomal exit tunnel.

Extra-Ribosomal Functions: The RPL23-MDM2-p53 Pathway

A significant body of research has uncovered the critical extra-ribosomal roles of RPL23, particularly its involvement in the p53 tumor suppressor pathway. Under conditions of cellular stress, particularly ribosomal stress (disruption of ribosome biogenesis), RPL23 can translocate from the nucleolus to the nucleoplasm.

Interaction with MDM2:

In the nucleoplasm, "free" RPL23 can directly bind to the murine double minute 2 (MDM2) protein.[8][11][12] MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation, thereby keeping p53 levels low in unstressed cells.[12]

Activation of p53:

By binding to MDM2, RPL23 inhibits its E3 ligase activity towards p53.[8][11][12] This inhibition leads to the stabilization and accumulation of p53. Activated p53 can then transcriptionally activate its target genes, leading to cell cycle arrest, apoptosis, or senescence, thus preventing the proliferation of damaged or cancerous cells.[12]

Role in Cancer

The dysregulation of RPL23 expression has been implicated in the development and progression of numerous cancers.

Upregulation in Cancer:

Increased expression of RPL23 has been observed in various malignancies, including:

-

Hepatocellular Carcinoma (HCC): Elevated RPL23 levels in HCC are associated with poor clinical outcomes and promote tumor metastasis.[13]

-

Ovarian Carcinoma: High RPL23 expression is linked to cisplatin resistance.[14]

-

Myelodysplastic Syndromes (MDS): Overexpression of RPL23 is associated with resistance to apoptosis in higher-risk MDS.[14]

-

Gastric Cancer: RPL23 has been shown to promote multidrug resistance.[15]

Mechanisms of RPL23 in Carcinogenesis:

The pro-tumorigenic roles of RPL23 are multifaceted and can include:

-

Inhibition of Apoptosis: By suppressing the transcriptional activation of cell cycle inhibitors, RPL23 can contribute to resistance to apoptosis.[14]

-

Promotion of Metastasis: In HCC, RPL23 has been shown to drive metastasis.

-

Drug Resistance: RPL23 can confer resistance to chemotherapy in several cancers.[14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study RPL23.

Co-Immunoprecipitation (Co-IP) for RPL23-MDM2 Interaction

This protocol is designed to verify the in vivo interaction between RPL23 and MDM2.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-RPL23 antibody (e.g., Proteintech, Cat No. 16086-1-AP)[18]

-

Anti-MDM2 antibody for detection

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse cells expressing RPL23 and MDM2 in ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-RPL23 antibody overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-